2,6-Dibromoisonicotinaldehyde

Übersicht

Beschreibung

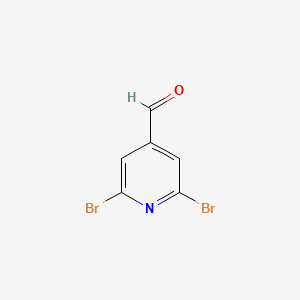

2,6-Dibromoisonicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C₆H₃Br₂NO. It is characterized by the presence of two bromine atoms and an aldehyde group attached to a pyridine ring. This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes. The production process involves careful handling of bromine and other reagents to ensure safety and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromoisonicotinaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: The major product is 2,6-dibromoisonicotinic acid.

Reduction Reactions: The major product is 2,6-dibromoisonicotinyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

2,6-Dibromoisonicotinaldehyde is characterized by its two bromine substituents and an aldehyde functional group on the isonicotinic acid framework. This unique structure contributes to its reactivity in several chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction Reactions : The aldehyde can be reduced to yield primary alcohols.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Basic conditions |

| Oxidation | Potassium permanganate, chromium trioxide | Varies |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

Chemistry

This compound serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical synthesis.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on biological systems. For instance, it has been investigated for its potential role in modulating enzyme activity or binding to specific receptors.

Medicine

The compound is being studied as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties that could be harnessed for drug development. Notably, compounds derived from this compound have shown promise in treating various diseases due to their biological activities.

Case Studies

-

Synthesis of Antimicrobial Agents :

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against several strains of bacteria, indicating the compound's utility in developing new antibiotics. -

Neurotensin Receptor Modulation :

Research involving the neurotensin receptor highlighted how derivatives of this compound can act as agonists. These findings suggest potential applications in treating neurodegenerative disorders where neurotensin plays a critical role. -

Environmental Studies :

The compound has been utilized in assessing environmental risks associated with complex mixtures. Its properties allow researchers to estimate the behavior and fate of similar organic compounds in environmental contexts.

Wirkmechanismus

The mechanism of action of 2,6-Dibromoisonicotinaldehyde involves its reactivity with various nucleophiles and electrophiles due to the presence of bromine atoms and an aldehyde group. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dibromo-4-pyridinecarboxaldehyde

- 2,6-Dibromoisonicotinic acid

- 2,6-Dibromoisonicotinyl alcohol

Comparison: 2,6-Dibromoisonicotinaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds that may lack one of these functional groups .

Biologische Aktivität

2,6-Dibromoisonicotinaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a dibrominated derivative of isonicotinic aldehyde, characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring. Its molecular formula is CHBrN\O, and it has a molecular weight of approximately 251.92 g/mol. The synthesis typically involves bromination of isonicotinic aldehyde using bromine or a brominating agent under controlled conditions to ensure high yield and purity.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. Studies suggest that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

Emerging data also suggest that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is necessary to elucidate the specific pathways involved and to assess its efficacy in vivo.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial activity of this compound against a panel of pathogens using the broth microdilution method. The results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Anti-inflammatory Activity Assessment

In another study focusing on inflammation, this compound was tested for its ability to inhibit cytokine production in PBMC cultures stimulated with lipopolysaccharide (LPS). The compound showed a dose-dependent reduction in IL-6 and TNF-α levels.Concentration (µM) IL-6 Production (pg/mL) TNF-α Production (pg/mL) 0 250 300 10 150 200 50 50 100 -

Anticancer Activity Study

A recent investigation into the anticancer effects revealed that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

Eigenschaften

IUPAC Name |

2,6-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNAWSEWSGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376628 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316800-46-1 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.